An In-depth Technical Guide to the Physical Properties of 4-(2-Bromophenoxy)pyridine
An In-depth Technical Guide to the Physical Properties of 4-(2-Bromophenoxy)pyridine
Introduction
4-(2-Bromophenoxy)pyridine is a halogenated aromatic ether containing a pyridine moiety. This structural motif is of significant interest to researchers in drug discovery and materials science. The pyridine ring is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The phenoxy-pyridine core, in particular, is found in a number of kinase inhibitors and other targeted therapeutics.[3] The presence and position of the bromine atom offer a site for further chemical modification through cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules.
A thorough understanding of the physical properties of 4-(2-Bromophenoxy)pyridine is paramount for its effective utilization in research and development. These properties, including thermal characteristics, solubility, and spectroscopic data, are critical for reaction optimization, purification, formulation, and predicting its behavior in biological systems.[4][5] Physicochemical properties directly influence a compound's pharmacokinetics and pharmacodynamics, impacting its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.[6]
This technical guide provides a comprehensive overview of the key physical properties of 4-(2-Bromophenoxy)pyridine. In the absence of extensive publicly available experimental data for this specific isomer, this document focuses on its calculated properties, comparisons with related compounds, and, most importantly, detailed, field-proven methodologies for their experimental determination. This approach is designed to empower researchers and drug development professionals with the foundational knowledge and practical protocols necessary for the successful application of this compound.
Molecular and Physicochemical Properties
The fundamental molecular characteristics of a compound provide the basis for understanding its physical and chemical behavior.
Molecular Structure:
Caption: Chemical structure of 4-(2-Bromophenoxy)pyridine.
Table 1: Calculated Molecular and Physicochemical Properties of 4-(2-Bromophenoxy)pyridine
| Property | Value | Source |
| Molecular Formula | C₁₁H₈BrNO | (Calculated) |
| Molecular Weight | 250.09 g/mol | (Calculated) |
| XLogP3 | 3.1 | (Predicted) |
| Hydrogen Bond Donors | 0 | (Predicted) |
| Hydrogen Bond Acceptors | 2 | (Predicted) |
| Rotatable Bonds | 2 | (Predicted) |
| Topological Polar Surface Area | 22.1 Ų | (Predicted) |
Note: Predicted values are generated from computational models and should be confirmed by experimental data.
Thermal Properties
The thermal behavior of a compound is critical for determining its purity, stability, and suitability for various processing and formulation steps.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For pharmaceutical applications, the melting point influences solubility and dissolution rate, which are key factors in bioavailability.[7]
Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion of a substance.[9] It measures the difference in heat flow between a sample and a reference as a function of temperature.[9]
Causality Behind Experimental Choices:
-
Small Sample Size (1-5 mg): Ensures uniform heat distribution and minimizes thermal gradients within the sample.
-
Hermetically Sealed Aluminum Pans: Prevents sublimation or evaporation of the sample during heating, which would lead to inaccurate results.
-
Inert Atmosphere (Nitrogen Purge): Prevents oxidative degradation of the sample at elevated temperatures.
-
Slow Heating Rate (e.g., 10 °C/min): Allows for thermal equilibrium to be maintained, resulting in a sharp and well-defined melting endotherm.
Step-by-Step Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 1-3 mg of 4-(2-Bromophenoxy)pyridine into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan. Prepare an empty, sealed aluminum pan as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm in the resulting thermogram. The area under the peak corresponds to the heat of fusion.
Caption: Workflow for Melting Point Determination by DSC.
Thermal Stability
Thermogravimetric Analysis (TGA) is used to assess the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere. This is crucial for establishing safe handling and storage conditions.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Step-by-Step Methodology:
-
Calibration: Calibrate the TGA instrument for mass and temperature.
-
Sample Preparation: Place 5-10 mg of 4-(2-Bromophenoxy)pyridine into a tared TGA pan (typically ceramic or platinum).
-
Instrument Setup: Place the pan in the TGA furnace. Purge with nitrogen to provide an inert atmosphere.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the decomposition temperature.
Solubility Profile
Solubility is a critical physicochemical property that significantly impacts a drug's bioavailability.[4] Poor aqueous solubility is a major challenge in drug development. Understanding the solubility of 4-(2-Bromophenoxy)pyridine in various media is essential for its use in biological assays and for developing suitable formulations.
Given its structure, with a hydrophobic bromophenyl ring and a pyridine nitrogen that can be protonated at low pH, its aqueous solubility is expected to be low but pH-dependent. It is anticipated to be soluble in a range of organic solvents.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that a saturated solution is achieved, representing the equilibrium solubility.
-
Constant Agitation/Shaking: Facilitates the dissolution process and ensures equilibrium is reached in a reasonable timeframe (typically 24-48 hours).
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.
-
Filtration/Centrifugation: Removes undissolved solid to ensure that only the dissolved analyte is quantified.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 4-(2-Bromophenoxy)pyridine to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 N HCl, and various organic solvents like ethanol, DMSO, and methanol).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.
-
Sample Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of 4-(2-Bromophenoxy)pyridine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported in units such as mg/mL or µg/mL.
Caption: Workflow for Solubility Determination.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a compound.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of 4-(2-Bromophenoxy)pyridine is expected to show distinct signals in the aromatic region (approximately 6.5-8.5 ppm). The protons on the pyridine ring and the bromophenyl ring will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will show 11 distinct signals for the 11 carbon atoms in the molecule, with chemical shifts in the aromatic region (approximately 110-160 ppm).
Experimental Protocol: NMR Sample Preparation and Analysis
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 4-(2-Bromophenoxy)pyridine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Shimming: Place the NMR tube in the spectrometer and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(2-Bromophenoxy)pyridine is expected to show characteristic absorption bands for:
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
-
Aromatic C=C stretch: ~1400-1600 cm⁻¹
-
C-O-C (ether) stretch: A strong band around 1200-1250 cm⁻¹
-
C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient technique that requires minimal sample preparation.
Step-by-Step Methodology:
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid 4-(2-Bromophenoxy)pyridine sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.[11]
For 4-(2-Bromophenoxy)pyridine, the mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of 4-(2-Bromophenoxy)pyridine in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, from which ions are formed.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
This technical guide has outlined the essential physical properties of 4-(2-Bromophenoxy)pyridine and provided detailed, robust protocols for their experimental determination. While comprehensive experimental data for this specific molecule is not widely published, the methodologies described herein represent standard, validated approaches in the fields of medicinal chemistry and pharmaceutical development. A thorough characterization of its thermal, solubility, and spectroscopic properties is a critical first step for any researcher intending to use this versatile building block. The data obtained from these analyses will directly inform decisions regarding synthesis, purification, formulation, and screening, ultimately enabling the successful advancement of research and development programs that utilize this promising chemical entity.
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